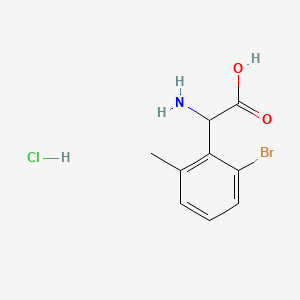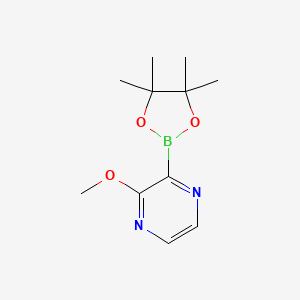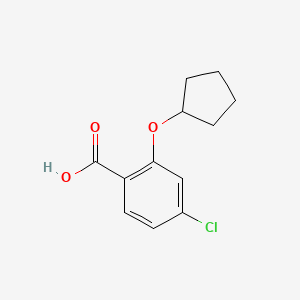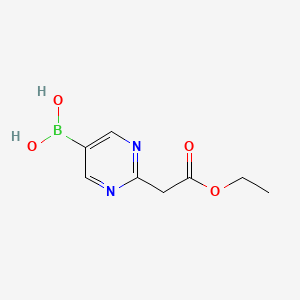
(2-(2-Ethoxy-2-oxoethyl)pyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2-Ethoxy-2-oxoethyl)pyrimidin-5-yl)boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its versatile applications in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a pyrimidine ring substituted with an ethoxy-oxoethyl group and a boronic acid moiety, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-Ethoxy-2-oxoethyl)pyrimidin-5-yl)boronic acid typically involves the following steps:
Esterification: The initial step involves the esterification of nicotinic acid to yield an intermediate ester compound.
Oxidation: The ester compound is then oxidized using an oxidizing agent such as 3-chloroperoxybenzoic acid (mCPBA) to form the corresponding pyridine N-oxide.
Nucleophilic Substitution: The pyridine N-oxide undergoes nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a cyano intermediate.
Hydrolysis: The cyano intermediate is hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to streamline the synthesis and minimize human intervention.
Chemical Reactions Analysis
Types of Reactions: (2-(2-Ethoxy-2-oxoethyl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form the corresponding boronic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as mCPBA for oxidation reactions.
Nucleophiles: Such as TMSCN for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives and boronic acid esters, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Chemistry: (2-(2-Ethoxy-2-oxoethyl)pyrimidin-5-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a key reagent in the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules and potential drug candidates. Its ability to form stable boronic acid derivatives makes it useful in the design of enzyme inhibitors and other therapeutic agents .
Industry: In the industrial sector, this compound is employed in the production of advanced materials, including polymers and electronic components. Its versatility in chemical reactions makes it a valuable reagent in various manufacturing processes .
Mechanism of Action
The mechanism of action of (2-(2-Ethoxy-2-oxoethyl)pyrimidin-5-yl)boronic acid primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid moiety interacts with the palladium catalyst, facilitating the transfer of the organic group to the palladium center and enabling the coupling reaction.
Comparison with Similar Compounds
(2-Piperidin-1-ylpyrimidin-5-yl)boronic acid: This compound has a similar boronic acid moiety but differs in the substitution on the pyrimidine ring.
2-Ethoxypyrimidine-5-boronic acid: Another similar compound with a different substitution pattern on the pyrimidine ring.
Uniqueness: (2-(2-Ethoxy-2-oxoethyl)pyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ethoxy-oxoethyl group enhances its solubility and reactivity in various chemical reactions, making it a valuable reagent in synthetic chemistry .
Properties
Molecular Formula |
C8H11BN2O4 |
|---|---|
Molecular Weight |
210.00 g/mol |
IUPAC Name |
[2-(2-ethoxy-2-oxoethyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C8H11BN2O4/c1-2-15-8(12)3-7-10-4-6(5-11-7)9(13)14/h4-5,13-14H,2-3H2,1H3 |
InChI Key |
SGAJWOIZUHWIBD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)CC(=O)OCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-pyrazole-4-carboxylicacid](/img/structure/B13455230.png)
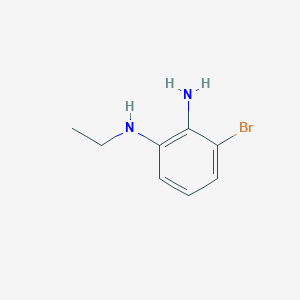

![2-amino-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]acetamide](/img/structure/B13455259.png)
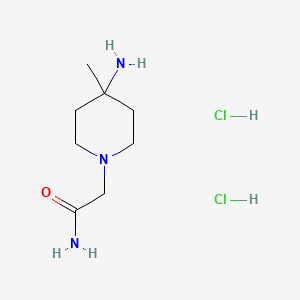
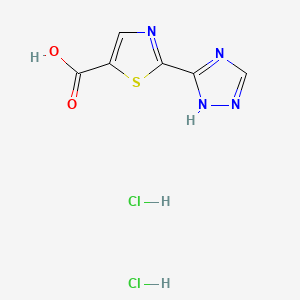
![[(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13455283.png)
![3-Methylimidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B13455288.png)
![1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B13455292.png)
